Berubicin Hydrochloride

Catalog No.
S548601
CAS No.
293736-67-1
M.F
C34H36ClNO11
M. Wt
670.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Berubicin Hydrochloride

CAS Number

293736-67-1

Product Name

Berubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C34H36ClNO11

Molecular Weight

670.1 g/mol

InChI

InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1

InChI Key

GPMIHHFZKBVWAZ-LMMKTYIZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RTA-744; RTA 744; RTA774; WP 769; WP769; WP-769; Berubicin HCl.

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

The exact mass of the compound Berubicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Berubicin Hydrochloride (WP744) is a synthetic, second-generation 4'-O-benzylated anthracycline and topoisomerase II poison. Unlike first-generation anthracyclines, it is structurally engineered to cross the blood-brain barrier (BBB) and accumulate at therapeutic concentrations in central nervous system (CNS) tissues[1]. In addition to its BBB permeability, Berubicin Hydrochloride evades major multidrug resistance (MDR) efflux transporters, including P-glycoprotein (P-gp) and MRP1, making it a critical procurement choice for neuro-oncology and refractory tumor modeling where standard agents exhibit poor bioavailability or rapid efflux [2].

Substituting Berubicin Hydrochloride with conventional doxorubicin or daunorubicin fundamentally compromises neuro-oncology and drug-resistant assay integrity. Standard anthracyclines are highly susceptible to P-gp and BCRP-mediated efflux and demonstrate virtually zero passive BBB penetration, necessitating complex, artifact-prone liposomal or nanoparticle delivery systems for CNS applications [1]. Procurement of the specific Berubicin Hydrochloride salt ensures direct aqueous solubility for intravenous formulation while maintaining inherent BBB penetrance and resistance evasion, preventing the false-negative efficacy results commonly observed when using generic anthracyclines in orthotopic glioma or MDR-overexpressing models [2].

Quantified Potency Advantage in Efflux-Pump Overexpressing Models

In comparative in vitro assays using the KBM-5 cell line, Berubicin Hydrochloride demonstrated significantly higher cytotoxic potency than standard doxorubicin. The 4'-O-benzylation allows the compound to bypass P-gp and MRP1 efflux mechanisms, resulting in a 4-fold lower IC50 compared to the generic baseline [1].

Evidence DimensionIn vitro cytotoxicity (IC50) in KBM-5 cells
Target Compound DataBerubicin Hydrochloride (IC50 = 0.5 µM)
Comparator Or BaselineDoxorubicin (IC50 = 2.0 µM)
Quantified Difference4-fold greater potency (75% reduction in IC50)
Conditions96-hour cell culture assay

Procurement of Berubicin is essential for researchers screening against refractory, MDR-positive cancer models where standard anthracyclines are actively extruded.

Enhanced Survival Outcomes in Glioblastoma (GBM) Baselines

Berubicin Hydrochloride's ability to cross the BBB translates to measurable in vivo advantages. In intracranial orthotopic glioma models, systemic administration of Berubicin significantly prolonged survival times compared to temozolomide, the current standard-of-care chemotherapeutic baseline for GBM [1].

Evidence DimensionIn vivo survival time prolongation
Target Compound DataBerubicin Hydrochloride (Systemic administration)
Comparator Or BaselineTemozolomide (Standard of care baseline)
Quantified DifferenceStatistically prolonged overall survival time relative to the temozolomide baseline
ConditionsIntracranial orthotopic glioma mouse model

Validates the compound as a highly reliable positive control or experimental therapeutic in preclinical in vivo neuro-oncology models compared to standard clinical baselines.

Direct Aqueous Formulation for Intravenous Administration

Unlike free base anthracycline analogs that require complex solvent systems, Berubicin Hydrochloride is highly soluble and stable in aqueous solutions at physiological pH. This permits direct formulation into sterile saline for IV infusions without the need for liposomal encapsulation to achieve CNS delivery [1].

Evidence DimensionFormulation complexity and aqueous solubility
Target Compound DataBerubicin Hydrochloride (Direct aqueous solubility at physiological pH)
Comparator Or BaselineFree base analogs / Liposomal doxorubicin (Requires complex encapsulation for CNS/systemic stability)
Quantified DifferenceElimination of lipid-carrier requirements for BBB penetration
ConditionsIntravenous (IV) infusion preparation

Streamlines preclinical formulation workflows and ensures highly reproducible dosing in animal models without the pharmacokinetic confounding factors of carrier molecules.

Preclinical Glioblastoma (GBM) and Neuro-Oncology Modeling

Due to its validated ability to cross the blood-brain barrier and prolong survival in orthotopic models, Berubicin Hydrochloride is a highly effective anthracycline for in vivo CNS tumor research, replacing doxorubicin which fails to achieve therapeutic brain concentrations [1].

Multidrug Resistance (MDR) and Efflux Pump Assays

Because it evades P-gp, MRP1, and BCRP transporters, this compound serves as a critical tool or positive control in cytotoxicity assays involving heavily pre-treated or inherently resistant cell lines (e.g., KBM-5), where it demonstrates a 4-fold potency advantage over standard in-class alternatives [2].

Streamlined Intravenous Formulation Development

The hydrochloride salt form provides direct aqueous solubility at physiological pH, making it highly suitable for researchers developing direct IV infusion protocols without the need for complex lipid or nanoparticle encapsulation strategies [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

669.1976887 Da

Monoisotopic Mass

669.1976887 Da

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BA3X03948

Drug Indication

Investigated for use/treatment in brain cancer.

Pharmacology

Berubicin Hydrochloride is the hydrochloride salt of the anthracycline derivative berubicin with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, and RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB).

Mechanism of Action

RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Wikipedia

Berubicin hydrochloride

Dates

Last modified: 07-15-2023
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2. Wang, Yaolin; Wang, Yan; Lu, Brian Der-Hua; Liu, Ming; Seidel-Dugan, Cynthia; Yao, Siu-Long. Sequential administration of chemotherapeutic agents and anti-(insulin-like growth factor 1 receptor) for treatment of cancer. PCT Int. Appl. (2009), 104 pp. CODEN: PIXXD2 WO 2009137378 A2 20091112 CAN 151:521177 AN 2009:1395230
3. Zabudkin, Alexander; Matvienko, Victor; Matveev, Alexey; Itkin, Aleksandr. Process of aralkylation of the 4'-hydroxyl group in anthracyclins. PCT Int. Appl. (2009), 14pp.; Chemical Indexing Equivalent to 151:124315 (US). CODEN: PIXXD2 WO 2009088618 A1 20090716 CAN 151:148572 AN 2009:859254
4. Zabudkin, Alexander F.; Matvienko, Victor; Matveev, Alexey; Itkin, Aleksandr M. Process of aralkylation of the 4'-hydroxyl group in anthracyclins. U.S. Pat. Appl. Publ. (2009), 5 pp., Chemical Indexing Equivalent to 151:148572 (WO). CODEN: USXXCO US 2009176974 A1 20090709 CAN 151:124315 AN 2009:829056
5. Wang, Yan; Wang, Yaolin; Levitan, Diane; Seidel-Dugan, Cynthia; Liu, Ming; Ding, Wei. Gene expression biomarkers for detecting IGF1R inhibitor-resistant or -sensitive cancers and uses in anti-IGF1R antibody combination chemotherapy. PCT Int. Appl. (2009), 165pp. CODEN: PIXXD2 WO 2009079587 A2 20090625 CAN 151:116583 AN 2009:769153
6. Ramachandra, Sumant; Bishop, Robert Walter; Masat, Linda; Huang, Chao Bai; Takeuchi, Toshihiko; Kantak, Seema. Human anti-VEGF antibodies and conjugates for treatment of angiogenesis conditions. PCT Int. Appl. (2009), 195pp. CODEN: PIXXD2 WO 2009055343 A2 20090430 CAN 150:492909 AN 2009:519479
7. Wang, Yan; Pachter, Jonathan A.; Hailey, Judith Anne; Brams, Peter; Williams, Denise; Srinivasan, Mohan; Feingersh, Mary Diane. Anti-insulin-like growth factor 1 receptor therapy. PCT Int. Appl. (2009), 129pp. CODEN: PIXXD2 WO 2009005673 A1 20090108 CAN 150:119716 AN 2009:25215
8. Wang, Yan; Zong, Chen; Seidel-Dugan, Cynthia; Wang, Yaolin; Yao, Siu-Long; Lu, Brian Der-Hua; Ladha, Mohamed H. Methods of treating cancer using IGF1R inhibitors. PCT Int. Appl. (2008), 103pp. CODEN: PIXXD2 WO 2008076278 A2 20080626 CAN 149:102715 AN 2008:771165
9. Szeja, Wieslaw. Method of producing anthracycline glycoside derivatives via regioselective alkylation reaction as prodrug antibacterial and antitumor agents. PCT Int. Appl. (2008), 35pp. CODEN: PIXXD2 WO 2008029294 A2 20080313 CAN 148:331949 AN 2008:322136
10. Wang, Yan. Blood levels of insulin-like growth factor-binding protein 2 as a marker for monitoring the effectiveness of inhibitors of insulin-like growth factor I receptors in cancer therapy. PCT Int. Appl. (2008), 133pp. CODEN: PIXXD2 WO 2008005469 A2 20080110 CAN 148:135980 AN 2008:43490

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